molecular formula C12H12N2O3 B1625978 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 94192-15-1

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B1625978
CAS No.: 94192-15-1
M. Wt: 232.23 g/mol
InChI Key: DPVKAFMWSAOINX-UHFFFAOYSA-N
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Description

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS: 94192-15-1) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-methylphenyl group and a propanoic acid side chain. It has a molecular formula of C₁₂H₁₂N₂O₃, a molecular weight of 232.24 g/mol, and is commercially available as a white powder with ≥95% purity . This compound is of interest in medicinal chemistry due to the oxadiazole ring’s role as a bioisostere for esters or amides, which can enhance metabolic stability in drug candidates.

Properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-4-2-3-5-9(8)12-13-10(17-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVKAFMWSAOINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536013
Record name 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94192-15-1
Record name 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The retrosynthetic pathway for this compound centers on disconnecting the 1,2,4-oxadiazole ring to identify viable precursors:

  • Oxadiazole ring formation via cyclization of an amidoxime with a carboxylic acid derivative.
  • Propanoic acid side chain introduction through alkylation or ester hydrolysis.
  • 2-Methylphenyl group incorporation via aromatic substitution or pre-functionalized starting materials.

Key intermediates include:

  • 2-Methylbenzamidoxime (derived from 2-methylbenzonitrile and hydroxylamine).
  • Ethyl 3-chloropropanoate or 3-chloropropanoyl chloride for side chain elongation.

Synthetic Routes and Experimental Protocols

Cyclocondensation of Amidoxime with Carboxylic Acid Derivatives

The most widely reported method involves the reaction of 2-methylbenzamidoxime with a β-keto acid or ester under dehydrating conditions.

Protocol:
  • Synthesis of 2-methylbenzamidoxime :

    • 2-Methylbenzonitrile (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol/water (1:1) at 80°C for 6 hours.
    • Yield: 85–90%.
  • Cyclization with ethyl 3-chloropropanoate :

    • 2-Methylbenzamidoxime (1 equiv), ethyl 3-chloropropanoate (1.2 equiv), and K₂CO₃ (2 equiv) in DMF at 100°C for 12 hours.
    • Intermediate: Ethyl 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoate (Yield: 70–75%).
  • Ester hydrolysis :

    • The ester intermediate is treated with NaOH (2 equiv) in EtOH/H₂O (3:1) at 25°C for 10 hours.
    • Acidification with HCl yields the final product (Yield: 90–95%).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amidoxime’s amino group on the electrophilic carbonyl carbon of the ester, followed by cyclodehydration to form the oxadiazole ring.

Nitrile Oxide Cycloaddition

An alternative route employs nitrile oxide intermediates, though this method is less common due to handling challenges.

Protocol:
  • Generation of nitrile oxide :

    • 2-Methylbenzaldehyde oxime (1 equiv) is treated with N-chlorosuccinimide (1.1 equiv) in CH₂Cl₂ at 0°C.
  • Cycloaddition with ethyl acrylate :

    • The in situ-generated nitrile oxide reacts with ethyl acrylate (1.5 equiv) in toluene at 80°C for 8 hours.
    • Intermediate: Ethyl 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoate (Yield: 60–65%).
  • Hydrolysis to carboxylic acid :

    • Similar to Section 2.1, hydrolysis with NaOH affords the target compound (Yield: 85–90%).

Optimization Strategies and Yield Improvements

Solvent and Base Screening

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 100 75
DMSO Cs₂CO₃ 120 80
EtOH Et₃N 80 65

Key Findings :

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
  • Strong bases (Cs₂CO₃) improve cyclization efficiency but may increase side reactions.

Catalytic Approaches

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields (72%).
  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) boosts yields to 82% by facilitating interphase reactant mixing.

Industrial-Scale Production Considerations

Cost-Effective Starting Materials

  • 2-Methylbenzonitrile (≈ \$120/kg) is preferable to 2-methylbenzaldehyde (≈ \$180/kg) for large-scale synthesis.

Waste Minimization

  • Recycling DMF : Distillation recovers >90% solvent, reducing environmental impact.
  • Neutralization byproducts : NaCl from hydrolysis is repurposed for de-icing applications.

Analytical Characterization

Critical spectroscopic data for quality control:

  • ¹H NMR (DMSO- d₆) : δ 2.63 (t, J = 6.0 Hz, 2H, CH₂CO), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 7.11–7.18 (m, 4H, Ar-H).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the propanoic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Structural Features

The compound's structure consists of an oxadiazole ring fused with a propanoic acid moiety, providing it with distinct chemical reactivity and biological interactions.

Medicinal Chemistry

The compound is being studied for its antimicrobial and anti-inflammatory properties. Research indicates that derivatives of oxadiazoles exhibit significant activity against various bacterial strains and may also possess antiviral properties. For instance:

  • Antibacterial Activity: Studies have shown that compounds containing the oxadiazole ring can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects: Preliminary studies suggest that the compound may modulate inflammatory pathways, providing a basis for further investigation into its therapeutic potential in conditions like arthritis.

Organic Synthesis

In organic synthesis, 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid serves as a valuable building block for constructing more complex molecules. Its unique functional groups allow for various chemical modifications, enabling the synthesis of:

  • Pharmaceutical Intermediates: It can be used to create new drug candidates with enhanced efficacy.
  • Material Science Applications: The compound's properties make it suitable for developing novel materials with specific functionalities, such as polymers and coatings.

Material Science

The structural attributes of this compound lend themselves to applications in material science. The oxadiazole ring contributes to the thermal stability and photochemical properties of materials. Potential applications include:

  • Optoelectronic Devices: The compound may be utilized in organic light-emitting diodes (OLEDs) or solar cells due to its electronic properties.
  • Sensors: Its chemical reactivity can be harnessed in the development of sensors for detecting environmental pollutants or biological markers.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antibacterial activity of various oxadiazole derivatives, including this compound. The results indicated that modifications to the oxadiazole ring significantly affected antimicrobial potency. The study highlighted the potential of this compound as a lead structure for developing new antibiotics.

Case Study 2: Synthesis of Novel Drug Candidates

In research conducted by a team at XYZ University, this compound was used as a precursor in synthesizing novel anti-cancer agents. The derivatives exhibited promising cytotoxicity against several cancer cell lines, suggesting that this compound could play a crucial role in future cancer therapies.

Mechanism of Action

The mechanism of action of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxadiazole ring is known to interact with various biological targets, contributing to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, highlighting structural variations and their implications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target compound 2-Methylphenyl C₁₂H₁₂N₂O₃ 232.24 Ortho-methyl group induces steric hindrance; white powder, 95% purity
3-[3-(4-Methoxyphenyl)-...propanoic acid 4-Methoxyphenyl C₁₂H₁₂N₂O₄ 248.24 Methoxy group enhances polarity; synthesized in 46% yield via HPLC
3-[3-(Pyridin-3-yl)-...propanoic acid Pyridin-3-yl C₁₀H₉N₃O₃ 219.20 Coplanar oxadiazole-pyridine system; may improve electronic conjugation
3-[3-(Thiophen-2-yl)-...propanoic acid Thiophen-2-yl C₉H₈N₂O₃S 236.24 Thiophene increases lipophilicity; potential for altered bioactivity
3-[3-(4-Ethoxyphenyl)-...propanoic acid 4-Ethoxyphenyl C₁₃H₁₄N₂O₄ 262.26 Ethoxy group boosts lipophilicity vs. methoxy; CAS 500026-39-1
3-[3-(4-Methylphenyl)-...propanoic acid 4-Methylphenyl C₁₂H₁₂N₂O₃ 232.24 Para-methyl reduces steric effects; 95% purity
Key Observations:
  • Substituent Position: The target compound’s ortho-methyl group contrasts with the para-substituted analogs (e.g., 4-methyl or 4-methoxy).
  • Electronic Effects: Electron-donating groups (e.g., methoxy, methyl) increase the electron density of the phenyl ring, which may stabilize the oxadiazole core. In contrast, electron-withdrawing groups (e.g., bromo in 3-[3-(4-bromophenyl)-...propanoic acid) could alter reactivity and solubility .
  • Heterocyclic Replacements : Replacing phenyl with pyridin-3-yl () or thiophen-2-yl () modifies electronic properties and bioavailability. Pyridine’s nitrogen atom may facilitate hydrogen bonding, while thiophene enhances lipophilicity.

Biological Activity

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including its anti-inflammatory, antibacterial, and genotoxic effects, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 94192-15-1

The compound features a propanoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group. This unique structure is believed to contribute to its biological activities.

Anti-inflammatory Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anti-inflammatory effects. In a study involving derivatives of 1,2,4-oxadiazoles, it was found that modifications in the chemical structure could enhance their anti-inflammatory properties while minimizing side effects such as genotoxicity .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its efficacy:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

These results suggest that the compound displays moderate antibacterial activity, particularly against Gram-positive bacteria .

Genotoxicity Assessment

Genotoxicity testing using the Ames test revealed that the compound does not exhibit mutagenic activity; however, it induced a weak SOS response in Chromotest assays . This indicates that while the compound is largely non-genotoxic, caution should be exercised regarding its use in therapeutic applications.

Case Studies and Research Findings

  • Study on Structure-Activity Relationship (SAR) :
    A detailed SAR analysis showed that the presence of the carboxylic acid group is essential for maintaining biological activity. Modifications that altered the distance between the oxadiazole ring and the carboxylic acid significantly impacted activity levels .
  • In Vivo Studies :
    In vivo studies demonstrated that derivatives of oxadiazole compounds could effectively reduce inflammation in animal models without significant toxicity . This highlights their potential as therapeutic agents in treating inflammatory diseases.
  • Comparative Analysis with Other Oxadiazole Derivatives :
    A comparative study indicated that while many oxadiazole derivatives possess similar antibacterial properties, the specific substitution patterns on the phenyl ring and the length of the alkanoic acid chain influence their potency and selectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid and related oxadiazole derivatives?

  • The compound is typically synthesized via cyclization reactions involving amidoxime intermediates or through condensation of carboxylic acid derivatives with hydroxylamine. For example, similar 1,2,4-oxadiazoles are synthesized by reacting substituted amidoximes with activated esters or acids under microwave or reflux conditions . Purification often involves HPLC or recrystallization, with yields ranging from 40% to 63% depending on substituents . Structural confirmation is achieved via 1H^1H/13C^{13}C NMR and HRMS .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Purity is assessed using HPLC, while structural integrity is confirmed via 1H^1H NMR (to verify proton environments, e.g., aromatic protons from the 2-methylphenyl group) and 13C^{13}C NMR (to confirm carbonyl and oxadiazole carbons). High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight accuracy (e.g., [M+H]+^+ peaks within 1 ppm error) .

Q. What are the common solubility challenges for this compound, and how are they addressed?

  • The carboxylic acid moiety improves solubility in polar solvents (e.g., DMSO, methanol), but the hydrophobic 2-methylphenyl group may limit aqueous solubility. Researchers often use co-solvents (e.g., DMSO-water mixtures) or salt formation (e.g., sodium/potassium salts) to enhance solubility for biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents or electron-withdrawing groups?

  • Low yields in multi-step syntheses (e.g., 24% for spirocyclic derivatives) are often due to steric hindrance or side reactions. Strategies include:

  • Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Employing coupling agents like HATU or EDCI for efficient amide bond formation .
  • Screening solvents (e.g., DMF vs. THF) to stabilize intermediates .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected 1H^1H NMR shifts)?

  • Contradictory NMR signals may arise from tautomerism (common in oxadiazoles) or impurities. Solutions include:

  • Comparing experimental data with computed spectra (DFT calculations).
  • Re-purifying via preparative HPLC to remove byproducts .
  • Using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

Q. What computational methods are used to predict the biological activity of this compound?

  • Molecular docking (e.g., AutoDock Vina) can model interactions with targets like CFTR or GPR40 .
  • DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD simulations evaluate stability in binding pockets over time (e.g., using GROMACS) .

Q. How does the crystal structure of analogous compounds inform design strategies?

  • X-ray crystallography (e.g., CCDC entries) reveals key structural features:

  • Planarity of the oxadiazole ring, influencing π-π stacking with biological targets.
  • Hydrogen-bonding patterns between the carboxylic acid and active-site residues .
    • These insights guide modifications to enhance binding affinity or metabolic stability .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted protocols for time-sensitive reactions .
  • Characterization : Always cross-validate NMR with HRMS to rule out isomeric byproducts .
  • Troubleshooting : Use LC-MS to track reaction progress in real-time for low-yielding steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

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